molecular formula C8H8ClF B1314499 1-(1-Chloroethyl)-2-fluorobenzene CAS No. 60907-87-1

1-(1-Chloroethyl)-2-fluorobenzene

Cat. No. B1314499
CAS RN: 60907-87-1
M. Wt: 158.6 g/mol
InChI Key: BSNIDVZGHKZWDV-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-2-fluorobenzene is a chemical compound that is related to chloroethyl chloroformates . These compounds can be used to form protecting groups and as N-dealkylating agents .


Synthesis Analysis

The synthesis of 1-(1-Chloroethyl)-2-fluorobenzene involves the reaction of acetaldehyde with pyridine and trichloromethyl chloroformate . The reaction yields the final product with a yield of 96.3% . Another synthesis method involves the use of alpha-chlorinated chloroformates for the dealkylation of tertiary amines .

Safety And Hazards

1-(1-Chloroethyl)-2-fluorobenzene is related to chloroethyl chloroformates, which are listed as extremely hazardous substances . They are flammable and toxic if inhaled . Contact with water liberates toxic gas . They cause severe skin burns and eye damage .

properties

IUPAC Name

1-(1-chloroethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNIDVZGHKZWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543928
Record name 1-(1-Chloroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Chloroethyl)-2-fluorobenzene

CAS RN

60907-87-1
Record name 1-(1-Chloroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

767 mg of thionyl chloride are added to a solution of 1 g of commercial 1-(2-fluorophenyl)ethanol in 20 ml of chloroform. After stirring overnight at a temperature in the region of 20° C., the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure. 780 mg of 1-(1-chloroethyl)-2-fluorobenzene are thus obtained, said product being used as it is in the next stage.
Quantity
767 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (100 ml.) was added to a solution of 1-(2-fluorophenyl)ethanol [described by McCall, J.A.C.S. 74, 4809 (1952)] (105 g.) in dry chloroform (200 ml.). After the vigorous initial reaction had subsided, the solution was heated at reflux on a steam bath for 30 minutes. The excess of thionyl chloride was removed by repeated co-distillation with dry toluene and the residue was diluted with diethyl ether, washed with water (2 × 100 ml.), dried over sodium sulphate, filtered and evaporated to a yellow liquid, which was distilled to give 1-(2-fluorophenyl)ethyl chloride (73.2 g.), b.p. 70°-75° C./20 mm.Hg, as a pale yellow oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Chloroethyl)-2-fluorobenzene
Reactant of Route 2
1-(1-Chloroethyl)-2-fluorobenzene
Reactant of Route 3
1-(1-Chloroethyl)-2-fluorobenzene
Reactant of Route 4
1-(1-Chloroethyl)-2-fluorobenzene
Reactant of Route 5
1-(1-Chloroethyl)-2-fluorobenzene
Reactant of Route 6
1-(1-Chloroethyl)-2-fluorobenzene

Citations

For This Compound
2
Citations
T Lin, P Qian, YE Wang, M Ou, N Cui… - Asian Journal of …, 2022 - Wiley Online Library
A direct and convenient method for the palladium‐catalyzed reductive cross‐coupling of aryl iodides or alkenyl bromides and secondary benzyl halides under ambient CO pressure to …
Number of citations: 1 onlinelibrary.wiley.com
Q Lu, H Guan, YE Wang, D Xiong, T Lin… - The Journal of …, 2022 - ACS Publications
A visible-light-promoted nickel/photoredox-catalyzed reductive cross-coupling reaction between vinyl bromides and benzyl chlorides is reported. A diverse array of enantioenriched …
Number of citations: 3 pubs.acs.org

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